molecular formula C16H10N2O B7466389 3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile

3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile

Cat. No.: B7466389
M. Wt: 246.26 g/mol
InChI Key: NOQOTTGJSAAKDQ-CMDGGOBGSA-N
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Description

3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method involves the reaction of 2-aminophenol with benzaldehyde under acidic conditions to form the benzoxazole ring. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group, followed by a nucleophilic substitution reaction to introduce the benzonitrile group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of optical brighteners and fluorescent dyes

Mechanism of Action

The mechanism of action of 3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The compound can also interact with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a simpler structure.

    Benzimidazole: An analog with a nitrogen atom replacing the oxygen in the oxazole ring.

    Benzothiazole: An analog with a sulfur atom replacing the oxygen in the oxazole ring.

    Benzofuran: An analog without the nitrogen atom in the oxazole ring

Uniqueness

3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile is unique due to its combination of the benzoxazole ring with an ethenyl and benzonitrile group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c17-11-13-5-3-4-12(10-13)8-9-16-18-14-6-1-2-7-15(14)19-16/h1-10H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQOTTGJSAAKDQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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